benzamide, N-2-pyrimidinyl-
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Overview
Description
Benzamide, N-2-pyrimidinyl- is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. Benzamide, N-2-pyrimidinyl- is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzamide, N-2-pyrimidinyl- involves the reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the reaction of 2-aminopyridine with an unsaturated ketone derivative in ethanol under basic catalysis conditions .
Industrial Production Methods
Industrial production methods for benzamide, N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks and other catalytic systems is common in industrial settings to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as borohydrides.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzamide, N-2-pyrimidinyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzamide, N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Benzamide, N-2-pyrimidinyl- can be compared with other similar compounds, such as:
Benzimidazoles: Known for their antiviral and anticancer properties.
Pyrimidines: Widely used in pharmaceuticals for their diverse biological activities.
Benzanilides: A broader class of compounds with various industrial and medicinal applications
The uniqueness of benzamide, N-2-pyrimidinyl- lies in its specific structural features and the presence of both benzamide and pyrimidinyl groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
CAS No. |
13053-89-9 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15) |
InChI Key |
QBRCMHSAOZCHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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